N-{3-[1-(2,5-dimethylbenzyl)-1H-benzimidazol-2-yl]propyl}acetamide

Catalog No.
S4705424
CAS No.
M.F
C21H25N3O
M. Wt
335.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-{3-[1-(2,5-dimethylbenzyl)-1H-benzimidazol-2-yl]...

Product Name

N-{3-[1-(2,5-dimethylbenzyl)-1H-benzimidazol-2-yl]propyl}acetamide

IUPAC Name

N-[3-[1-[(2,5-dimethylphenyl)methyl]benzimidazol-2-yl]propyl]acetamide

Molecular Formula

C21H25N3O

Molecular Weight

335.4 g/mol

InChI

InChI=1S/C21H25N3O/c1-15-10-11-16(2)18(13-15)14-24-20-8-5-4-7-19(20)23-21(24)9-6-12-22-17(3)25/h4-5,7-8,10-11,13H,6,9,12,14H2,1-3H3,(H,22,25)

InChI Key

SDAAXKLGKOEZPK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)CN2C3=CC=CC=C3N=C2CCCNC(=O)C

The exact mass of the compound N-{3-[1-(2,5-dimethylbenzyl)-1H-benzimidazol-2-yl]propyl}acetamide is 335.199762429 g/mol and the complexity rating of the compound is 441. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

N-{3-[1-(2,5-dimethylbenzyl)-1H-benzimidazol-2-yl]propyl}acetamide is a synthetic organic compound characterized by its unique structural features, which include a benzimidazole moiety and a propyl chain. Its molecular formula is C23H29N3OC_{23}H_{29}N_{3}O, and it has a molecular weight of approximately 363.5 grams per mole. The compound is notable for its potential applications in medicinal chemistry due to its interaction with biological targets.

The chemical reactivity of N-{3-[1-(2,5-dimethylbenzyl)-1H-benzimidazol-2-yl]propyl}acetamide includes nucleophilic substitutions and acylation reactions. The synthesis typically involves the reaction of 2,5-dimethylbenzyl chloride with 1H-benzimidazole-2-amine under basic conditions to form an intermediate compound. This intermediate can then be further reacted with acetic anhydride or acetic acid to yield the final product, N-{3-[1-(2,5-dimethylbenzyl)-1H-benzimidazol-2-yl]propyl}acetamide.

N-{3-[1-(2,5-dimethylbenzyl)-1H-benzimidazol-2-yl]propyl}acetamide exhibits various biological activities, including potential anti-inflammatory and analgesic effects. The mechanism of action involves the compound's ability to interact with specific molecular targets such as enzymes or receptors in the body, leading to modulation of biochemical pathways that are crucial for pain and inflammation management .

The synthesis of N-{3-[1-(2,5-dimethylbenzyl)-1H-benzimidazol-2-yl]propyl}acetamide can be achieved through several methods:

  • Reaction of Benzimidazole Derivatives: The compound can be synthesized by reacting 2,5-dimethylbenzyl chloride with 1H-benzimidazole-2-amine in the presence of a base like triethylamine to form an intermediate.
  • Acetylation: The intermediate can then undergo acetylation using acetic anhydride or acetic acid to produce N-{3-[1-(2,5-dimethylbenzyl)-1H-benzimidazol-2-yl]propyl}acetamide.
  • Industrial Production: For large-scale production, continuous flow reactors may be employed to enhance yield and efficiency while maintaining safety protocols during synthesis .

N-{3-[1-(2,5-dimethylbenzyl)-1H-benzimidazol-2-yl]propyl}acetamide has potential applications in pharmaceuticals, particularly in developing new analgesic and anti-inflammatory drugs. Its unique structure allows it to interact with biological targets effectively, making it a candidate for further research in medicinal chemistry.

Interaction studies have shown that N-{3-[1-(2,5-dimethylbenzyl)-1H-benzimidazol-2-yl]propyl}acetamide can bind to specific receptors in the central nervous system. This binding may lead to modulation of neurotransmitter release and subsequent pharmacological effects. Investigations into its interactions with various enzymes or proteins are ongoing to better understand its therapeutic potential and mechanisms .

Several compounds share structural similarities with N-{3-[1-(2,5-dimethylbenzyl)-1H-benzimidazol-2-yl]propyl}acetamide. Here are some notable examples:

Compound NameMolecular FormulaMolecular WeightUnique Features
N-{2-[1-(2,5-dimethylbenzyl)-1H-benzimidazol-2-yl]ethyl}-2-phenylacetamideC26H27N3OC_{26}H_{27}N_{3}O397.5 g/molContains a phenyl group instead of a propyl chain
N-{3-[1-(4-methoxyphenyl)-1H-benzimidazol-2-yl]propyl}acetamideC23H29N3O2C_{23}H_{29}N_{3}O_{2}365.5 g/molSubstituted phenol ring
N-{4-[1-(2,5-dimethylbenzyl)-1H-benzimidazol-2-yl]butanamideC24H31N3OC_{24}H_{31}N_{3}O375.6 g/molLonger aliphatic chain

The uniqueness of N-{3-[1-(2,5-dimethylbenzyl)-1H-benzimidazol-2-yl]propyl}acetamide lies in its specific combination of structural elements that potentially enhance its biological activity compared to similar compounds. Its distinct propylene linkage and benzimidazole core contribute to its pharmacological properties that may not be present in other derivatives .

XLogP3

3.7

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

335.199762429 g/mol

Monoisotopic Mass

335.199762429 g/mol

Heavy Atom Count

25

Dates

Last modified: 08-21-2023

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